5-Bromo-2-ethynyl-4-(trifluoromethyl)pyrimidine
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Overview
Description
5-Bromo-2-ethynyl-4-(trifluoromethyl)pyrimidine is an organic compound characterized by the presence of a bromine atom, an ethynyl group, and a trifluoromethyl group attached to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-ethynyl-4-(trifluoromethyl)pyrimidine typically involves multi-step reactions starting from pyrimidine derivatives. One common method involves the bromination of 2-ethynyl-4-(trifluoromethyl)pyrimidine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-ethynyl-4-(trifluoromethyl)pyrimidine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Coupling Reactions: The ethynyl group can participate in coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Coupling Reactions: Reagents include boronic acids and palladium catalysts. The reactions are usually performed in the presence of a base such as potassium carbonate (K2CO3) in an organic solvent like tetrahydrofuran (THF).
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while coupling reactions with boronic acids can produce biaryl compounds.
Scientific Research Applications
5-Bromo-2-ethynyl-4-(trifluoromethyl)pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of drug candidates and active pharmaceutical ingredients (APIs).
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and electronic materials.
Mechanism of Action
The mechanism of action of 5-Bromo-2-ethynyl-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the trifluoromethyl group can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-4-(trifluoromethyl)pyrimidine
- 2-Bromo-5-(trifluoromethyl)pyridine
- 5-Bromo-2-(trifluoromethyl)pyrimidine
Uniqueness
5-Bromo-2-ethynyl-4-(trifluoromethyl)pyrimidine is unique due to the presence of both an ethynyl group and a trifluoromethyl group on the pyrimidine ring. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to other similar compounds. The ethynyl group allows for versatile coupling reactions, while the trifluoromethyl group enhances the compound’s stability and lipophilicity.
Biological Activity
5-Bromo-2-ethynyl-4-(trifluoromethyl)pyrimidine is a heterocyclic compound that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by:
- A bromine atom at the 5-position
- An ethynyl group at the 2-position
- A trifluoromethyl group at the 4-position
These functional groups contribute to its unique reactivity and biological properties, making it a subject of interest in various research fields.
Synthesis Methods
The synthesis of this compound can be performed through several methods, including:
- Sonogashira Coupling : This method involves coupling an appropriate brominated pyrimidine with an ethynyl compound in the presence of a palladium catalyst.
- Nucleophilic Substitution : The bromine atom can be replaced by nucleophiles, leading to derivatives with varied biological activities.
Anticancer Activity
Research indicates that compounds related to this compound exhibit significant anticancer properties. For instance, a study demonstrated that derivatives showed cytotoxic effects against various cancer cell lines, including PC3 (prostate cancer), K562 (chronic myeloid leukemia), HeLa (cervical cancer), and A549 (lung cancer) cells at concentrations as low as 5 µg/mL, although less potent than doxorubicin .
Table 1 summarizes the anticancer activities of related compounds:
Compound | Cell Line | IC50 (µg/mL) | Reference |
---|---|---|---|
Compound A | PC3 | 5 | |
Compound B | K562 | 5 | |
Compound C | HeLa | 5 | |
Doxorubicin | Various | Variable |
Antifungal Activity
The antifungal potential of this class of compounds has also been explored. For example, certain derivatives demonstrated strong antifungal activity against Botrytis cinerea, with inhibition rates exceeding those of established antifungal agents like tebuconazole .
Table 2 presents the antifungal activities:
Compound | Organism | Inhibition Rate (%) | Reference |
---|---|---|---|
Compound X | B. cinerea | 96.76 | |
Compound Y | S. sclerotiorum | 82.73 |
Insecticidal Activity
Insecticidal properties have also been reported, with studies showing varying mortality rates against pests such as Spodoptera frugiperda and Mythimna separata at concentrations around 500 µg/mL .
Table 3 illustrates the insecticidal efficacy:
Compound | Target Insect | Mortality Rate (%) | Reference |
---|---|---|---|
Compound Z | S. frugiperda | 90.0 | |
Compound W | M. separata | 86.7 |
The biological activity of this compound is thought to involve interaction with specific enzymes and cellular pathways related to cancer progression and other diseases. Preliminary studies suggest that it may inhibit key signaling pathways involved in tumor growth, although further research is needed to elucidate the precise mechanisms and binding affinities with target proteins.
Case Studies
A notable case study highlighted the synthesis and evaluation of several trifluoromethyl pyrimidine derivatives, including this compound. These compounds were assessed for their bioactivities against various pathogens and cancer cell lines, demonstrating promising results that warrant further investigation into their therapeutic potential .
Properties
Molecular Formula |
C7H2BrF3N2 |
---|---|
Molecular Weight |
251.00 g/mol |
IUPAC Name |
5-bromo-2-ethynyl-4-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C7H2BrF3N2/c1-2-5-12-3-4(8)6(13-5)7(9,10)11/h1,3H |
InChI Key |
TUAUPGJUJDMKJV-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=NC=C(C(=N1)C(F)(F)F)Br |
Origin of Product |
United States |
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